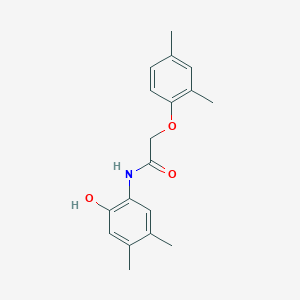
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMHPA is a derivative of N-(2-hydroxy-4,5-dimethylphenyl)acetamide and 2,4-dimethylphenol. The synthesis of DMHPA involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol under specific conditions. The resulting compound has shown promise in various research applications due to its unique properties.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its potential as a novel anti-cancer agent. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects, making it a safe compound for use in lab experiments. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its relatively low yield and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a novel anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent. Another area of research is the potential use of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in the treatment of inflammatory diseases such as arthritis. Additional studies are needed to determine the efficacy of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in treating these conditions. Finally, further research is needed to optimize the synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and increase its yield, making it more accessible for research purposes.
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a promising chemical compound with potential applications in various areas of scientific research. Its unique properties make it a candidate for further investigation as an anti-cancer agent and a potential treatment for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent.
合成法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-90°C for a specific period of time. The resulting compound is then purified through various methods such as recrystallization or column chromatography. The yield of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can vary depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has shown potential in various research applications due to its unique properties. One of the most promising applications of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is in the field of cancer research. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-5-6-17(14(4)7-11)22-10-18(21)19-15-8-12(2)13(3)9-16(15)20/h5-9,20H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKGEGRPBEEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)


